Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
CAS No.: 65639-58-9
Cat. No.: VC4966899
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65639-58-9 |
---|---|
Molecular Formula | C18H19N3O4 |
Molecular Weight | 341.367 |
IUPAC Name | methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate |
Standard InChI | InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Standard InChI Key | GFBKCJHXEKDMDZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₉H₂₁N₃O₄, with a molecular weight of 355.4 g/mol . Its IUPAC name, methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate, reflects three critical functional groups:
-
A benzoate ester at position 1 of the aromatic ring.
-
A nitro group (-NO₂) at position 3.
-
A 4-phenylpiperazine moiety attached via a methylene bridge at position 2 .
The canonical SMILES representation, COC(=O)C1=C(C(=CC=C1)N+[O-])CN2CCN(CC2)C3=CC=CC=C3, illustrates this arrangement . The phenylpiperazine group introduces basicity and hydrogen-bonding capabilities, while the nitro group enhances electrophilicity, influencing both reactivity and potential biological interactions.
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Solubility (pH 7.4) | 19.7 µg/mL | Burnham Center |
Topological Polar Surface Area | 78.6 Ų | PubChem |
Monoisotopic Mass | 355.1532 Da | PubChem |
The moderate solubility in aqueous buffers suggests potential challenges in bioavailability, necessitating formulation optimizations for pharmacological studies .
Synthesis and Analytical Characterization
Synthetic Strategies
While detailed industrial protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:
-
Nitration: Introduction of the nitro group to a methyl benzoate precursor under controlled acidic conditions.
-
Mannich Reaction: Attachment of the 4-phenylpiperazine group via a methylene bridge using formaldehyde and piperazine derivatives.
-
Esterification: Final stabilization of the benzoate ester group .
Critical reaction parameters include temperature control (±2°C) and solvent selection (e.g., dichloromethane or DMF) to prevent premature hydrolysis of the ester group.
Analytical Confirmation
X-ray crystallography (CCDC 738274) confirms the molecular geometry, particularly the planar aromatic system and the chair conformation of the piperazine ring . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for:
-
Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H)
-
Piperazine methylene: δ 2.5–3.4 ppm (triplet, 4H)
High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 355.1532 for [M+H]⁺ .
Computational and Toxicological Profiling
ADMET Predictions
Computational models (SwissADME, ProTox-II) suggest:
-
Moderate blood-brain barrier permeability (logBB: 0.3)
-
Potential hepatotoxicity (Probability: 62%) due to nitroarene metabolism
Ecotoxicological Considerations
The compound’s environmental fate analysis indicates:
-
Biodegradation half-life: >60 days (OECD 301F)
-
Bioaccumulation factor: 1.2 (low risk)
Future Directions and Challenges
Synthetic Optimization
-
Develop continuous-flow nitration to improve yield (>85%)
-
Explore biocatalytic esterification for greener synthesis
Pharmacological Development
-
Structure-activity relationship (SAR) studies on piperazine substituents
-
PET radiolabeling (¹¹C-methyl group) for CNS imaging applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume